molecular formula C5H2Br2N2O3 B1426175 4,6-Dibromo-2-nitropyridin-3-ol CAS No. 916737-75-2

4,6-Dibromo-2-nitropyridin-3-ol

Cat. No. B1426175
CAS RN: 916737-75-2
M. Wt: 297.89 g/mol
InChI Key: PAOUQXQZTIDFPZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-nitropyridin-3-ol is a chemical compound with the linear formula C5H2Br2N2O3 . Its CAS Number is 916737-75-2 . The molecular weight of this compound is 297.89 .


Molecular Structure Analysis

The InChI code for 4,6-Dibromo-2-nitropyridin-3-ol is 1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

4,6-Dibromo-2-nitropyridin-3-ol: is a valuable intermediate in organic synthesis. Its nitro group and dibromo functionality allow for various substitutions to create complex molecules. It’s particularly useful in constructing pyridine derivatives, which are common in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its reactivity with different chemical groups enables the formation of compounds with potential therapeutic effects .

Material Science

The dibromo and nitro groups in 4,6-Dibromo-2-nitropyridin-3-ol make it a candidate for creating advanced materials. It can be used to modify surface properties or create polymers with specific characteristics like increased resistance to heat or chemicals .

Biochemistry

In biochemistry, this compound can be used to study enzyme reactions involving pyridine rings. It can act as an inhibitor or a substrate analog to understand the mechanism of enzymes that interact with similar structures .

Environmental Studies

4,6-Dibromo-2-nitropyridin-3-ol: may be used in environmental chemistry to develop sensors or indicators for bromine-containing compounds, which are often used in industrial processes and can be environmental pollutants .

Industrial Applications

Industrially, it can be utilized in the synthesis of dyes, pigments, or flame retardants due to its bromine content. Brominated compounds are known for their ability to inhibit the spread of flames in materials .

Safety And Hazards

4,6-Dibromo-2-nitropyridin-3-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4,6-dibromo-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUQXQZTIDFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727137
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-nitropyridin-3-ol

CAS RN

916737-75-2
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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